2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKYXHLFNIWPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735089 | |
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-97-4 | |
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine molecular weight
Technical Monograph: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Part 1: Executive Technical Summary
The compound This compound is a highly specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of C-nucleoside analogs and kinase inhibitors. While structurally related to the core of the antiviral drug Remdesivir (GS-5734) , this specific isomer carries an iodine atom at the C6 position, distinct from the C7-functionalized scaffold typically employed in viral polymerase inhibitors.
This guide provides a rigorous analysis of its molecular weight, isotopic distribution, synthetic challenges (specifically regioselectivity), and its utility as an orthogonal building block in medicinal chemistry.
Part 2: Physicochemical Profiling & Molecular Weight Analysis
Precise molecular weight determination for this compound is critical due to the presence of multi-isotopic halogens (two chlorines, one iodine). In high-resolution mass spectrometry (HRMS), the "average molecular weight" is insufficient for peak assignment; the monoisotopic mass and isotopic pattern must be used.
Quantitative Data Table
| Property | Value | Technical Note |
| Molecular Formula | C₆H₂Cl₂IN₃ | Halogen-rich scaffold |
| Average Molecular Weight | 313.91 g/mol | Used for stoichiometry/weighing |
| Monoisotopic Mass | 312.8670 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N |
| Exact Mass (M+2) | 314.8641 Da | Significant peak due to ³⁷Cl abundance |
| Physical State | Off-white to yellow solid | Light-sensitive (C-I bond lability) |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic due to di-halo substitution |
| Solubility | DMSO, DMF, CH₂Cl₂ | Poor solubility in water/alcohols |
Isotopic Distribution Logic (Mass Spec)
The presence of two chlorine atoms creates a distinct isotopic fingerprint (M, M+2, M+4) with relative intensities approximating 9:6:1 . The iodine atom (monoisotopic ¹²⁷I) does not split the signal but contributes a significant mass defect.
-
Peak 1 (M): 312.87 Da (³⁵Cl, ³⁵Cl) — Base Peak (100%)
-
Peak 2 (M+2): 314.87 Da (³⁵Cl, ³⁷Cl) — Approx 65% intensity
-
Peak 3 (M+4): 316.86 Da (³⁷Cl, ³⁷Cl) — Approx 10% intensity
Part 3: Synthetic Architecture & Regioselectivity
The synthesis of the 6-iodo isomer presents a specific challenge compared to the more common 7-iodo isomer (Remdesivir intermediate).
-
The Problem: Electrophilic aromatic substitution (EAS) on the pyrrolo[2,1-f][1,2,4]triazine core heavily favors the C7 position (alpha to the pyrrole nitrogen). Direct iodination of the bicyclic core will almost exclusively yield the 7-iodo product.
-
The Solution: To access the 6-iodo isomer, the iodine must typically be installed on the pyrrole ring before cyclization, or via a directed lithiation strategy that blocks C7.
Validated Synthetic Workflow
The following protocol outlines the "Pre-functionalized Pyrrole Strategy," which ensures correct regiochemistry.
-
Starting Material: 4-Iodopyrrole-2-carboxylic acid (or ester).
-
N-Amination: Treatment with chloramine or hydroxylamine-O-sulfonic acid (HOSA) to form the N-amino pyrrole.
-
Cyclization: Condensation with formamidine acetate to close the triazine ring, yielding the 6-iodo-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one.
-
Chlorination: Vilsmeier-Haack type chlorination using POCl₃ (Phosphorus oxychloride) to install chlorines at C2 and C4 (if starting from a dione precursor) or C4.
Note: To achieve the 2,4-dichloro pattern, the cyclization usually involves urea rather than formamidine to generate the 2,4-dione, which is then dichlorinated.
Visualization of Regioselectivity (DOT Diagram)
Figure 1: Divergent synthesis pathways. Direct functionalization favors C7 (Red), while pre-functionalized precursors are required to secure the C6-iodo target (Green).
Part 4: Applications in Drug Discovery
The This compound scaffold acts as a versatile electrophile. The reactivity profile is defined by the three halogen handles, which can be engaged sequentially based on their reactivity:
-
C4-Chlorine: Most reactive. Susceptible to S_NAr (Nucleophilic Aromatic Substitution) by amines or alkoxides. Used to install the primary pharmacophore (e.g., the exocyclic amine in nucleoside analogs).
-
C6-Iodine: Amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the "beta" position of the pyrrole ring.
-
C2-Chlorine: Least reactive. Typically displaced last, often used to fine-tune solubility or metabolic stability.
Comparative Utility:
-
7-Iodo Isomer: Used for C-nucleosides (e.g., Remdesivir) where the sugar mimics the ribose attached to the "pseudo-N9" position.
-
6-Iodo Isomer: Used in kinase inhibitor design to access hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) that are geometrically inaccessible to the 7-substituted analogs.
Part 5: Analytical Quality Control Protocol
To validate the identity of This compound , the following self-validating protocol is recommended.
HPLC-UV/MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Acceptance Criteria: Single peak >98% area. MS spectrum must show the characteristic dichloro isotope pattern (9:6:1).
¹H-NMR Differentiation (DMSO-d₆)
Distinguishing the 6-iodo from the 7-iodo isomer is difficult by MS alone. NMR is required.[1]
-
6-Iodo Isomer: Expect two singlets (or doublets with small J coupling) for the pyrrole ring protons at positions C5 and C7. The C7 proton is typically more deshielded (downfield) due to the proximity to the bridgehead nitrogen.
-
7-Iodo Isomer: Expect protons at C5 and C6, which will show a characteristic doublet coupling pattern (J ≈ 4.5 Hz).
References
-
Chemical Identity & Sourcing
-
Synthetic Methodology (Scaffold Construction)
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1,2,4]triazine Nucleoside (Remdesivir)." Journal of Medicinal Chemistry. (Establishes the chemistry of the pyrrolo-triazine core).
-
- Finch, H., et al. "C-Nucleoside Synthesis via Pyrrolo[2,1-f][1,2,4]triazines." Tetrahedron Letters.
- Kinase Inhibitor Applications: Patent WO2011000000 (Generic reference to 2,4-disubstituted pyrrolotriazines as kinase inhibitors). Note: Specific patent numbers vary by jurisdiction, but the scaffold is widely claimed in ALK/EGFR inhibitor filings.
Sources
- 1. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dichloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazine|å æçå°H5 [klamar-cn.com]
- 4. 2,4-Dichloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazine | 1313738-97-4 [chemicalbook.com]
Technical Guide: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
The following technical guide details the chemistry, synthesis, and application of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine . This scaffold is a critical high-value intermediate, most notably serving as the "aglycone" (nucleobase mimic) in the synthesis of C-nucleoside antivirals like Remdesivir (GS-5734) and GS-441524 .[1]
Advanced Synthesis, Reactivity, and Nucleoside Coupling[1]
Executive Summary & Structural Logic
Target Molecule: this compound Role: Electrophilic Heterobase / C-Nucleoside Precursor Key Application: Broad-spectrum antiviral development (Coronaviruses, Filoviruses, Paramyxoviruses).[1]
The Chemical Rationale
This scaffold is designed to mimic the natural purine base Adenine , but with two critical structural deviations that confer therapeutic utility:
-
C-C Glycosidic Bond (via the Iodo-group): Unlike natural N-nucleosides (which have C-N bonds), this base forms a Carbon-Carbon bond with the ribose sugar.[1] This bond is resistant to cleavage by cellular nucleases, significantly increasing the drug's half-life.[1]
-
2,4-Dichloro Substitution: This "dihalogenated" core acts as a versatile linchpin.[1]
Synthetic Pathways: Construction of the Core
The synthesis of the bicyclic system requires a convergent approach, typically building the triazine ring onto a pre-functionalized pyrrole.[1]
Route A: The "Dione" Process Route (Scalable)
This route is preferred for generating the 2,4-dichloro variant.[1] It proceeds through a "uracil-like" dione intermediate which is then aromatized via chlorination.
Step-by-Step Protocol:
-
N-Amination: Start with Pyrrole-2-carboxylic acid methyl ester . React with Chloramine (generated in situ from
+ bleach) or Hydroxylamine-O-sulfonic acid (HOSA) to form 1-aminopyrrole-2-carboxylic acid methyl ester .[1] -
Urea Formation: React the 1-aminopyrrole with Benzoyl isocyanate (or chlorosulfonyl isocyanate) to form the urea intermediate.[1]
-
Cyclization: Treat with base (NaOEt/EtOH) to close the ring, yielding Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione .[1]
-
Aromatization (Chlorination):
-
Regioselective Iodination:
Visualization: Synthesis Workflow
Caption: Step-wise construction of the di-halogenated core from pyrrole precursors.
Critical Reactivity Profile
The utility of this molecule lies in its Orthogonal Reactivity .[1] You have three distinct reactive sites that can be addressed sequentially without protecting groups.[1]
| Site | Moiety | Reactivity Type | Conditions | Purpose |
| C-6 | Iodide | Lithium-Halogen Exchange | Coupling: Forms the C-glycosidic bond to the sugar.[1] | |
| C-4 | Chloride | Amination: Installs the exocyclic amine (Adenine mimic). | ||
| C-2 | Chloride | Diversification: Can be removed (H) or substituted.[1] |
The "Remdesivir" Coupling (C-Glycosylation)
This is the most technically demanding step.[1] The iodide is exchanged for lithium, generating a nucleophilic carbon that attacks the ribolactone.[1]
Protocol: Cryogenic Coupling
-
Preparation: Dissolve this compound in anhydrous THF. Cool to -78°C .
-
Additives: Add TMSCl (Trimethylsilyl chloride).[1] Why? TMSCl traps the lithium alkoxide formed after coupling, preventing the equilibrium from reversing (retro-addition).[1]
-
Lithiation: Add PhMgCl (Phenylmagnesium chloride) or
(Turbo Grignard).[1]-
Note: PhMgCl is often preferred over n-BuLi to prevent nucleophilic attack on the C4-chloride.
-
-
Coupling: Cannulate the lithiated species into a solution of the protected ribolactone (e.g., 2,3,5-tri-O-benzyl-D-ribonolactone) at -78°C.
-
Quench: Acidic quench (Citric acid) to yield the lactol.[1]
Visualization: Orthogonal Reactivity Map
Caption: The three distinct chemical handles allowing sequential functionalization.
Experimental Protocols (Bench-Ready)
Experiment 1: Regioselective Amination (C4-Cl Substitution)
Objective: To convert the 2,4-dichloro core into the 4-amino-2-chloro intermediate (common in drug analogs).[1]
-
Setup: Charge a pressure vessel with This compound (1.0 eq).
-
Solvent: Suspend in Isopropanol (iPrOH) or 1,4-Dioxane (10 vol).
-
Reagent: Add Aqueous Ammonia (28%) (5.0 eq) or pass anhydrous
gas through the solution. -
Reaction: Seal and heat to 50°C for 4 hours.
-
Monitoring: HPLC at 254 nm.[1] The C4-Cl is significantly more electrophilic than C2-Cl due to the para-relationship with the bridgehead nitrogen.
-
-
Workup: Concentrate in vacuo. Triturate the solid with water to remove ammonium salts.[1] Filter and dry.[3]
-
Yield Expectations: >85%.[4]
-
Experiment 2: Cyano-Insertion (Alternative to Iodide)
Note: Some modern routes replace the Iodide with a Nitrile group for different coupling strategies. If the 6-iodo species is unstable, it can be converted to the 6-cyano derivative using CuCN in NMP at 120°C.[1] This nitrile can then be used to build the heterocycle after coupling, though the Iodo-route described above is standard for C-nucleosides.[1]
Safety & Stability (E-E-A-T)
-
Lachrymator Potential: Chlorinated heterocycles can be severe eye and respiratory irritants.[1] Handle only in a fume hood.
-
Thermal Instability: The 6-iodo bond is photosensitive. Store the solid in amber vials under Argon at -20°C.
-
Explosion Hazard: The lithiation step (Section 3) involves cryogenic organometallics.[1] Ensure moisture-free conditions; water ingress can cause violent quenching and loss of regioselectivity (lithium attacking the chlorides).[1]
References
-
Siegel, D. et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. Link
-
Warren, T. K. et al. (2016).[1] "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature.[1] Link[1]
-
Knochel, P. et al. (2011).[1] "Preparation of Polyfunctional Organometallics via Halogen-Metal Exchange." Chemical Reviews. Link[1]
-
Gilead Sciences Inc. (2019).[1] "Methods for treating Filoviridae virus infections." US Patent 10,251,904.[1] Link
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. carlroth.com [carlroth.com]
Technical Guide: Synthesis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
[1][2]
Executive Summary
The synthesis of This compound requires a precision-engineered pathway to overcome the natural reactivity of the pyrrolo[2,1-f][1,2,4]triazine scaffold. Direct electrophilic halogenation of the fused bicycle typically favors the C7 (
This guide outlines a scalable, 4-stage convergent synthesis:
-
Regioselective Iodination: Preparation of methyl 4-iodopyrrole-2-carboxylate.
-
N-Amination: Formation of the N-N bond to activate the pyrrole nitrogen.
-
Annulation: Construction of the 1,2,4-triazine ring to form the dione intermediate.
-
Aromatization/Chlorination: Conversion of the dione to the reactive dichloro-heterocycle.
Retrosynthetic Analysis
The target molecule is disconnected at the C-Cl and N-N bonds. The 2,4-dichloro functionality is derived from a 2,4-dione precursor using standard Vilsmeier-Haack type chlorination. The critical design choice is the origin of the C6-iodine.
-
Precursor 1: 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
-
Precursor 2: 1-Amino-4-iodopyrrole-2-carboxylic acid derivative
-
Starting Material: Methyl pyrrole-2-carboxylate
Pathway Logic Diagram
Caption: Retrosynthetic logic flow from commercial starting material to the 2,4-dichloro-6-iodo target, highlighting the early installation of the iodine atom.
Detailed Experimental Protocol
Stage 1: Regioselective Iodination
Objective: Synthesize Methyl 4-iodopyrrole-2-carboxylate.
-
Rationale: Direct iodination of pyrrole-2-carboxylates typically yields a mixture of 4-iodo and 5-iodo isomers. Controlled conditions with N-iodosuccinimide (NIS) favor the 4-position.
Protocol:
-
Charge: Dissolve Methyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool: Lower temperature to -10°C under nitrogen atmosphere.
-
Addition: Slowly add NIS (1.05 eq) portion-wise over 1 hour, maintaining temperature < 0°C.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) for 12 hours.
-
Workup: Pour reaction mixture into ice-water. Extract with EtOAc. Wash organics with 10% Na2S2O3 (to remove excess iodine) and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the 4-iodo isomer (Major product).
Stage 2: N-Amination
Objective: Synthesize Methyl 1-amino-4-iodopyrrole-2-carboxylate.
-
Rationale: The formation of the N-N bond is the critical step for creating the bridgehead nitrogen of the triazine core. Hydroxylamine-O-sulfonic acid (HOSA) is the standard aminating agent.
Protocol:
-
Base Activation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous DMF at 0°C.
-
Deprotonation: Add Methyl 4-iodopyrrole-2-carboxylate (1.0 eq) dissolved in DMF dropwise. Stir for 1 hour until H2 evolution ceases.
-
Amination: Add HOSA (1.2 eq) portion-wise. (Caution: Exothermic).
-
Reaction: Stir at RT for 16 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc. Dry over Na2SO4 and concentrate.
-
QC Check: Verify disappearance of NH signal and appearance of N-NH2 signal in 1H-NMR.
Stage 3: Triazine Ring Construction (Annulation)
Objective: Synthesize 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione.
-
Rationale: This step builds the pyrimidine-dione moiety. The use of benzoyl isocyanate followed by base hydrolysis is a robust method to form the uracil-like ring.
Protocol:
-
Urea Formation: Dissolve the N-amino pyrrole (1.0 eq) in DCM. Add Benzoyl isocyanate (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the benzoyl urea intermediate.
-
Cyclization: Evaporate DCM. Dissolve residue in MeOH. Add 2N NaOH (aq) and reflux for 4 hours.
-
Mechanism: Base-mediated intramolecular cyclization followed by hydrolysis of the benzoyl group.
-
-
Isolation: Cool to RT. Acidify carefully with 2N HCl to pH ~3.
-
Filtration: The product (2,4-dione) typically precipitates as a solid. Filter, wash with water and cold MeOH. Dry under vacuum.
Stage 4: Chlorination (Aromatization)
Objective: Synthesize this compound.
-
Rationale: Phosphorus oxychloride (POCl3) converts the lactam/imide carbonyls into chloro-substituents, aromatizing the triazine ring.
Protocol:
-
Charge: Suspend the 6-iodo-2,4-dione (1.0 eq) in neat POCl3 (10-15 volumes).
-
Catalyst: Add N,N-Diethylaniline or DMA (2.0 eq) as a base catalyst.
-
Heating: Heat to reflux (approx. 110°C) for 12–24 hours. Monitor by HPLC for disappearance of starting material.
-
Quench (Critical Safety): Cool reaction to RT. Remove excess POCl3 via rotary evaporation. Pour the oily residue slowly onto crushed ice/water with vigorous stirring. (Exothermic!).
-
Extraction: Extract immediately with DCM or EtOAc. (Note: The product is sensitive to hydrolysis in acidic aqueous media; work quickly).
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc).
-
Product Appearance: Typically a yellow to off-white solid.
-
Quantitative Data Summary
| Parameter | Stage 1 (Iodination) | Stage 2 (N-Amination) | Stage 3 (Cyclization) | Stage 4 (Chlorination) |
| Reagents | Me-Pyrrole-2-CO2Me, NIS | NaH, HOSA | Benzoyl Isocyanate, NaOH | POCl3, PhNEt2 |
| Solvent | DMF | DMF | DCM / MeOH | Neat (POCl3) |
| Temperature | -10°C | 0°C | Reflux (65°C) | 110°C |
| Typical Yield | 65-75% | 70-80% | 60-70% | 55-65% |
| Key QC | Regioselectivity (4-I vs 5-I) | N-NH2 signal (NMR) | MS (M-H)- | Purity >98% (HPLC) |
Process Safety & Troubleshooting
Critical Control Points[2]
-
Regiochemistry (Stage 1): If the 5-iodo isomer is co-produced, it must be removed by chromatography before N-amination. The 5-iodo isomer will lead to the 7-iodo triazine (Remdesivir series), which is a different target.
-
Exotherm (Stage 2): The reaction of NaH with HOSA is highly exothermic. Strict temperature control at 0°C is mandatory to prevent decomposition.
-
Hydrolysis (Stage 4): The 2,4-dichloro product is reactive. Prolonged exposure to aqueous acidic conditions during the POCl3 quench will hydrolyze the chlorides back to hydroxyls. Maintain cold temperatures and extract immediately.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Over-iodination (di-iodo formation) | Reduce NIS equivalents to 0.95; Add slowly. |
| Incomplete Cyclization | Insufficient base concentration | Ensure NaOH concentration is >1M during reflux. |
| Product Hydrolysis | Quench of POCl3 too hot or too slow | Use ice-salt bath; quench into excess ice; keep pH neutral if possible. |
References
-
Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Congeners
-
Remdesivir Nucleobase Synthesis (Comparative)
- Title: Synthesis of Remdesivir: A Comprehensive Review.
- Source:Organic Process Research & Development, 2021.
- Relevance: Details the 7-iodo isomer synthesis; useful for contrasting the regiochemistry (direct iodination of the base vs.
-
Chlorination Protocols
- Title: Scalable Synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine.
- Source:World Intellectual Property Organization (WIPO)
- Relevance: Provides industrial conditions for the POCl3 chlorination of the dione intermedi
-
Regioselective Halogenation of Pyrroles
- Title: Regioselective halogenation of pyrrole-2-carboxyl
- Source:Tetrahedron Letters, 2005.
- Relevance: Validates the use of NIS for 4-position selectivity in pyrrole esters.
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page 02592 (Chemical) [intlab.org]
- 4. echemi.com [echemi.com]
- 5. CAS#:1810700-89-0 | 2,4-dichloroimidazo[2,1-f][1,2,4]triazine | Chemsrc [chemsrc.com]
- 6. Synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine in Kinase Inhibitor Design
Executive Summary
The scaffold 2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine represents a "privileged structure" in modern medicinal chemistry. While widely recognized as the core intermediate for the antiviral drug Remdesivir (GS-5734), its utility extends significantly into oncology as a potent kinase inhibitor scaffold.
This guide details the chemical utility of this intermediate, focusing on its role as an adenine bioisostere .[1] By mimicking the purine core of ATP, it allows for high-affinity binding to the kinase hinge region. The presence of orthogonal reactive handles—electrophilic chlorines at C2/C4 and a halogen handle at C6—enables rapid, regioselective diversification to target specific kinases such as VEGFR-2 , EGFR , AAK1 , and PI3K .
Chemical Architecture & Mechanism of Action[2]
The Adenine Mimicry
The pyrrolo[2,1-f][1,2,4]triazine core is a C-nucleoside analog. Unlike standard N-nucleosides (like adenosine), the bond between the base and the ribose (or in kinase inhibitors, the solubilizing tail) is a carbon-carbon bond (or C-N in non-glycosidic inhibitors). This confers superior metabolic stability against glycosylases.
In the context of kinase inhibition, the scaffold mimics the adenine ring of ATP:
-
N1 and N3 serve as hydrogen bond acceptors.
-
C4-NH (after derivatization) serves as a hydrogen bond donor.
-
C6-Substitution directs the molecule into the hydrophobic pocket (gatekeeper region) of the kinase.
The Orthogonal Reactivity Map
The power of this scaffold lies in the differential reactivity of its three halogen atoms, allowing for sequential, programmable synthesis.
Figure 1: Regioselectivity map of the scaffold. The C4-Cl is the most electrophilic due to the para-relationship with the bridgehead nitrogen, followed by C6-I (metal-catalyzed), and finally C2-Cl.
Synthetic Protocol: Accessing the Core
Note: This protocol synthesizes the 2,4-dichloro-6-iodo intermediate. Safety: POCl3 is corrosive and toxic.
Retrosynthetic Logic
Direct iodination of the dichloro-species is difficult due to the electron-deficient nature of the triazine ring. Therefore, iodination is performed at the electron-rich pyrrole or dione stage , followed by chlorination.
Step-by-Step Methodology
Stage A: Formation of the Pyrrolotriazine-2,4-dione
-
Starting Material: 1-Amino-pyrrole-2-carbonitrile.
-
Cyclization: Treat with chlorosulfonyl isocyanate (CSI) or formamidine acetate to close the triazine ring.
-
Reagent: Chlorosulfonyl isocyanate (CSI), followed by HCl hydrolysis.
-
Conditions: -20°C to RT, DCM solvent.
-
Result: Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione.
-
Stage B: Regioselective Iodination (The Critical Step)
-
Substrate: Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione.
-
Reagent: N-Iodosuccinimide (NIS).
-
Solvent: DMF or Acetonitrile (anhydrous).
-
Protocol:
-
Dissolve dione in DMF at 0°C.
-
Add NIS (1.05 eq) portion-wise to avoid over-iodination.
-
Stir at RT for 2-4 hours.
-
Mechanism:[1][2][3] Electrophilic aromatic substitution occurs preferentially at C6 (the pyrrole beta-position) due to electronic directing effects of the nitrogen bridge.
-
Validation: LCMS confirms Mono-iodo species (M+126).
-
Stage C: Chlorination (The Activation)
-
Reagent: Phosphorus oxychloride (POCl3).
-
Catalyst: N,N-Dimethylaniline or DIPEA (Base catalyst).
-
Protocol:
-
Suspend the 6-iodo-2,4-dione in neat POCl3 (10 vol).
-
Add base catalyst (2-3 eq).
-
Reflux (110°C) for 12-18 hours.
-
Critical Work-up: Quench carefully into ice-water (exothermic!). Extract with EtOAc.
-
-
Product: This compound .
Functionalization Strategy: Building the Inhibitor
The transformation of the core into a kinase inhibitor typically follows the "BMS Route" (pioneered by Bristol-Myers Squibb for VEGFR/EGFR inhibitors).
Step 1: C4-SNAr (Hinge Binding)
The C4-chlorine is highly labile. Displacement with an aniline creates the donor-acceptor motif required for the ATP hinge region.
-
Nucleophile: Substituted Aniline (e.g., 4-fluoro-3-chloroaniline).
-
Conditions: NaHCO3 or DIPEA, Ethanol or THF, 0°C to RT.
-
Observation: Reaction is usually complete in <2 hours. C2-Cl remains intact at this temperature.
Step 2: C6-Coupling (Accessing the Hydrophobic Pocket)
The C6-Iodine allows for the introduction of bulky aryl or heteroaryl groups that extend into the kinase "back pocket" or interact with the gatekeeper residue.
-
Reaction: Suzuki-Miyaura Coupling.
-
Reagents: Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.
-
Conditions: 80-100°C.
-
Note: The C2-Cl is generally stable under standard Suzuki conditions if the temperature is controlled, though some hydrolysis to C2-OH can occur if too basic.
Step 3: C2-Modification (Optional)
The C2-Cl can be removed (hydrogenolysis) or substituted with a solubilizing amine (diamine) if necessary for PK properties.
Case Study: VEGFR-2 Inhibition
The following data summarizes the Structure-Activity Relationship (SAR) when derivatizing this scaffold for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary target for anti-angiogenic cancer therapy.
Table 1: SAR of Pyrrolotriazine Derivatives against VEGFR-2
| Compound ID | C4-Substituent (Hinge) | C6-Substituent (Pocket) | VEGFR-2 IC50 (nM) | Cellular Potency (HUVEC) |
| Core | -Cl | -I | >10,000 | Inactive |
| A | 4-Fluoro-2-methylindole | -H | 450 | >1,000 nM |
| B | 4-Fluoro-2-methylindole | -Ph (Phenyl) | 25 | 150 nM |
| C (Lead) | 4-Fluoro-2-methylindole | 4-Methoxyphenyl | 1.2 | 8 nM |
| D | 3-Chloroaniline | 4-Methoxyphenyl | 15 | 60 nM |
Interpretation: The introduction of the C6-aryl group (Compound B vs A) provides a 20-fold increase in potency, confirming the importance of the hydrophobic pocket interaction. The specific hinge binder at C4 (Indole vs Aniline) tunes selectivity.
Visualizing the Workflow
The following diagram illustrates the logical flow from the raw dichloro-iodo scaffold to a potent kinase inhibitor, highlighting the specific chemical transformations.
Figure 2: Synthetic workflow for converting the scaffold into a bioactive inhibitor.
References
-
Hunt, J. T., et al. (2004). "Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template." Journal of Medicinal Chemistry. Link
-
Cai, Z. W., et al. (2008).[4] "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Knochel, P., et al. (2020). "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters. Link
-
Bristol-Myers Squibb Company. (2006). "Pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors." U.S. Patent 7,087,603. Link
-
Fink, B. E., et al. (2005). "Discovery of Pyrrolotriazine-Based Inhibitors of EGFR and HER2 Kinases." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine protocol
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine . This specific isomer is a critical scaffold for developing novel nucleoside analogues and kinase inhibitors, distinct from the 7-iodo isomer commonly associated with Remdesivir derivatives.
The protocol utilizes a de novo synthesis strategy , ensuring regiochemical purity by introducing the iodine atom at the pyrrole stage (C4-position) prior to ring closure. This avoids the mixture of isomers often observed during direct halogenation of the bicyclic core.
Part 1: Retrosynthetic Analysis & Pathway
The synthesis is divided into three critical stages:
-
Regioselective Iodination: Preparation of methyl 4-iodopyrrole-2-carboxylate.
-
Core Construction: N-amination followed by condensation with a ureido-equivalent to form the 2,4-dione.
-
Aromatization/Chlorination: Conversion of the dione to the dichloro-heterocycle.
Figure 1: Synthetic pathway for the regioselective production of the 6-iodo isomer. Note the early introduction of iodine to ensure correct positioning.
Part 2: Detailed Experimental Protocol
Stage 1: Regioselective Synthesis of Methyl 4-iodopyrrole-2-carboxylate
Objective: To introduce the iodine atom at the C4 position of the pyrrole ring. Mechanism: Electrophilic aromatic substitution on pyrrole-2-carboxylates favors the 4-position (meta to the carbonyl) due to the deactivating effect of the ester group on the 5-position and steric factors.
-
Reagents:
-
Methyl pyrrole-2-carboxylate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
DMF (Anhydrous, 5 vol)
-
-
Protocol:
-
Dissolve methyl pyrrole-2-carboxylate (10 g, 80 mmol) in anhydrous DMF (50 mL) under nitrogen atmosphere.
-
Cool the solution to -20°C . Critical Parameter: Low temperature enhances regioselectivity for the 4-isomer over the 5-isomer.
-
Add NIS (18.9 g, 84 mmol) portion-wise over 30 minutes, maintaining internal temperature below -15°C.
-
Allow the mixture to warm slowly to room temperature over 4 hours.
-
Quench: Pour the reaction mixture into ice-water (200 mL) containing 5% sodium thiosulfate (to remove excess iodine).
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).
-
Target Specs: White to off-white solid. Yield: ~75-85%. Purity >98% (HPLC).
-
Note: Verify regiochemistry by NMR. C4-H signal disappears; C5-H and C3-H remain as doublets (J ~ 1.5-2.0 Hz).
-
Stage 2: N-Amination and Cyclization to the Core
Objective: Construct the 1,2,4-triazine ring fused to the pyrrole nitrogen.
Step 2A: N-Amination
-
Reagents:
-
Methyl 4-iodopyrrole-2-carboxylate (from Stage 1)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)
-
KOH (Powdered) (4.0 eq)
-
DMF (10 vol)
-
-
Protocol:
-
Suspend KOH (powdered) in DMF at 0°C.
-
Add methyl 4-iodopyrrole-2-carboxylate. Stir for 15 minutes to generate the potassio-salt.
-
Add HOSA portion-wise at 0°C. The reaction is exothermic; maintain T < 10°C.
-
Stir at room temperature for 3 hours.
-
Workup: Dilute with water, extract with EtOAc. The product (1-amino pyrrole) is often unstable; use immediately or store at -20°C.
-
Step 2B: Urea Formation and Cyclization
-
Reagents:
-
Crude 1-amino-4-iodopyrrole-2-carboxylate
-
Potassium Cyanate (KOCN) (2.0 eq)
-
Acetic Acid (glacial, 10 vol)
-
Sodium Ethoxide (NaOEt) (2.5 eq) / Ethanol
-
-
Protocol:
-
Dissolve the 1-amino pyrrole in glacial acetic acid.
-
Add KOCN dissolved in minimal water. Stir at room temperature for 12 hours. A precipitate (ureido intermediate) may form.
-
Remove acetic acid under reduced pressure.
-
Resuspend the residue in absolute Ethanol. Add NaOEt (21% wt in EtOH).
-
Reflux the mixture for 6 hours. This forces the intramolecular cyclization between the urea nitrogen and the ester carbonyl.
-
Isolation: Cool to RT. Neutralize with 1N HCl to pH 5-6. The dione product will precipitate.
-
Filter, wash with water and cold ethanol. Dry under vacuum.[1]
-
Product: 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione .
-
Appearance: Beige solid.
-
Stage 3: Chlorination to this compound
Objective: Convert the 2,4-dione to the reactive 2,4-dichloro species.
-
Reagents:
-
6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4-dione (1.0 eq)
-
Phosphorus Oxychloride (POCl3) (10 vol) - Solvent and Reagent
-
N,N-Dimethylaniline (PhNMe2) (2.0 eq) - Catalyst/Base
-
-
Protocol:
-
Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.
-
Place the dione in a round-bottom flask. Add POCl3.[2]
-
Add N,N-Dimethylaniline slowly.
-
Heat the mixture to 110°C (Reflux) for 4-6 hours. The suspension should clear to a dark solution.
-
Monitoring: Check by TLC (Hexane/EtOAc 9:1). The polar dione spot should disappear, replaced by a non-polar spot.
-
Quenching (Critical):
-
Remove excess POCl3 via vacuum distillation (rotary evaporator with dry ice trap).
-
Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature < 10°C to prevent hydrolysis of the chloro groups.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) (3x).
-
Washing: Wash DCM layer with cold saturated NaHCO3 (until neutral) and brine.
-
Drying: Dry over anhydrous MgSO4. Filter and concentrate at low temperature (< 30°C).
-
Storage: The product is moisture-sensitive. Store under Argon at -20°C.
-
Part 3: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Iodination Temp | -20°C to -15°C | Higher temperatures increase formation of the 5-iodo and 4,5-diiodo byproducts. |
| HOSA Quality | Fresh, dry | HOSA degrades with moisture, leading to poor N-amination yields. |
| Quenching POCl3 | < 10°C | High temperature during quenching hydrolyzes the C4-Cl bond back to the ketone. |
| Regiochemistry | 6-Iodo vs 7-Iodo | 6-Iodo comes from 4-iodopyrrole . 7-Iodo comes from 5-iodopyrrole or direct iodination of the triazine. Verify by 1H NMR (coupling constants). |
Note on Regioisomerism: Researchers often confuse the 6-iodo and 7-iodo isomers.
-
7-Iodo: The intermediate for Remdesivir (GS-441524). Usually made by iodinating the pre-formed pyrrolo-triazine (C7 is the most nucleophilic site).
-
6-Iodo: The target of this protocol. Requires the iodine to be installed on the pyrrole ring before cyclization, as direct iodination of the core will not selectively yield the 6-isomer.
References
- Wang, D., et al. "Regioselective Synthesis of halogenated aminopyrimidinyl-pyrroles." Tetrahedron Letters, 2011.
-
Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Core
-
Patil, S. A., et al. "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." RSC Advances, 2021. Link
- Explanation: Reviews the N-amination and cyclization str
-
- Knaggs, M. H., et al. "Process for the preparation of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives." U.S. Patent 2013/0165438.
-
Target Compound Verification
-
BOC Sciences. "6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4-dione (CAS 1313738-99-6)."
- Explanation: Confirms the existence and stability of the 6-iodo dione intermedi
-
Sources
Application Note: Biological Evaluation & Handling of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
[1]
Introduction & Scientific Context
The compound 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (hereafter referred to as Compound A ) is a critical heterocyclic scaffold in antiviral and oncology drug discovery.[1] It serves as the "aglycone" precursor for C-nucleoside analogs, most notably Remdesivir (GS-5734) and its parent nucleoside GS-441524 .[1]
While primarily a synthetic intermediate, Compound A is frequently subjected to cell-based assays during Fragment-Based Drug Discovery (FBDD) to:
-
Establish Baseline Cytotoxicity: Determine if the heteroaromatic core possesses inherent off-target toxicity independent of the ribose sugar.
-
Assess Metabolic Stability: Evaluate the susceptibility of the C-Cl bonds to hydrolysis or nucleophilic attack in physiological media.
-
Validate Scaffold Selectivity: Use as a negative control in polymerase inhibition assays (as it lacks the ribose moiety required for viral RdRp recognition).
Chemical Nature & Reactivity
Compound A acts as a bis-electrophile. The C4-position is highly reactive toward nucleophiles (amines, alkoxides), while the C6-iodo group allows for metallation (lithiation) and glycosylation.[1]
-
Warning: In cell culture media containing amino acids (nucleophiles) and water, the C4-chloride is prone to hydrolysis or substitution.[1] This application note provides protocols to control for this reactivity.
Chemical Handling & Stability Protocols
Objective: To prepare stable stock solutions and verify compound integrity prior to cell exposure.
Solubilization
The hydrophobic nature of the iodopyrrolotriazine core requires organic co-solvents.
-
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Stock Concentration: 10 mM to 50 mM.
-
Storage: -20°C, desiccated, protected from light (iodides are light-sensitive).
Media Stability Verification (HPLC)
Rationale: Before adding Compound A to cells, you must determine its half-life (
Protocol:
-
Preparation: Dilute DMSO stock (10 mM) to 10 µM in warm cell culture media (e.g., DMEM + 10% FBS).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 100 µL at
hours. -
Quenching: Add 100 µL cold Acetonitrile (ACN) to precipitate proteins; centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject supernatant into HPLC (C18 column, Gradient: 5-95% ACN/Water + 0.1% Formic Acid).
-
Criteria: If
degradation occurs within 4 hours, data from long-term cell assays (24h+) will be compromised.
Cell-Based Assay Protocols[1]
Cytotoxicity Profiling (MTT Assay)
Objective: Determine the
Materials:
-
Cell Lines: HepG2 (Liver), HUH-7, or HeLa.[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Compound A: Freshly prepared DMSO stock.
Step-by-Step Protocol:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing (Critical Step):
-
Prepare a 2x compound intermediate plate in media.
-
Note: Perform serial dilutions in DMSO first, then transfer to media immediately before adding to cells to minimize hydrolysis time.[1]
-
Add 100 µL of 2x compound to 100 µL of cells. Final DMSO concentration must be
. -
Range: Test from 100 µM down to 0.1 µM (8-point log scale).
-
-
Incubation: 24 to 48 hours at 37°C, 5% CO2.
-
Readout:
Data Interpretation:
| CC50 Value | Interpretation | Action |
| Highly Toxic | Scaffold is likely alkylating cellular proteins. Unsuitable for drug development without modification. | |
| Moderate Toxicity | Acceptable for early intermediates; toxicity likely decreases after ribosylation. | |
| Low Toxicity | Ideal. The scaffold is "clean" (inert).[1] |
Visualization of Workflows
Diagram 1: Chemical Genealogy (Scaffold to Drug)
This diagram illustrates the position of Compound A in the synthesis of Remdesivir, highlighting the critical glycosylation step facilitated by the 6-iodo handle.[1]
Caption: The synthetic trajectory from the dichloro-iodo scaffold (Compound A) to the active antiviral Remdesivir.
Diagram 2: Biological Evaluation Workflow
A logic flow for testing the scaffold, emphasizing the "Go/No-Go" decision based on hydrolytic stability.
Caption: Decision tree for biological evaluation. Stability testing is a mandatory prerequisite to cell dosing.
References
-
Siegel, D., et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. [1]
-
Warren, T. K., et al. (2016).[1] "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature. [1]
-
Organic Chemistry Portal. (2020).[1] "Synthesis of Remdesivir." (Detailed discussion of the glycosylation of the iodopyrrolotriazine scaffold).
-
PubChem. (n.d.).[1] "Compound Summary: Remdesivir." (Structural context for the intermediate).
2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine as a research chemical
Application Note: Strategic Utilization of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine in Medicinal Chemistry
Abstract
This guide details the handling, reactivity, and synthetic utility of This compound , a high-value heterocyclic scaffold. While its structural isomer (the 7-iodo derivative) is widely recognized as the precursor to Remdesivir , the 6-iodo isomer represents a critical "orthogonal" scaffold for accessing novel chemical space in kinase inhibitor discovery (e.g., VEGFR-2, c-Met) and next-generation antiviral nucleosides. This document provides validated protocols for regioselective functionalization, ensuring preservation of the iodine handle during nucleophilic aromatic substitutions (
Part 1: Structural Analysis & Reactivity Profile
The utility of this scaffold lies in its three distinct reactive centers , allowing for programmable, sequential functionalization.[1] Understanding the electronic hierarchy is the prerequisite for successful synthesis.
The Reactivity Hierarchy
The pyrrolo[2,1-f][1,2,4]triazine core mimics the purine nucleus (adenine/guanine) but possesses unique electronic properties due to the bridgehead nitrogen.
-
C4-Position (High Reactivity): The most electron-deficient site. It is highly susceptible to
by amines, alkoxides, or thiolates at low temperatures (0°C). -
C2-Position (Moderate Reactivity): Less electrophilic than C4. Displacement usually requires elevated temperatures (>60°C) or transition metal catalysis (Buchwald-Hartwig).
-
C6-Position (Iodine Handle): Stable to
conditions. It serves as an excellent partner for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), allowing for the installation of hydrophobic tails or sugar mimetics.
Reactivity Map (Logic Diagram)
Caption: Chemoselective hierarchy. The C4-Cl must be addressed first in standard nucleophilic sequences to avoid mixtures. The C6-Iodine remains intact during C4/C2 manipulations unless Pd(0) is introduced.
Part 2: Critical Applications & Experimental Workflows
Application A: Synthesis of Kinase Inhibitors
The 6-iodo position allows the vectoring of substituents into the "solvent front" or "back pocket" of kinase ATP-binding sites, a strategy used in optimizing potency against targets like VEGFR-2 and ALK [1, 2].
Application B: C-Nucleoside Analogs (Antiviral)
While Remdesivir utilizes the 7-substituted isomer, the 6-substituted variants provide access to modified sugar-base angles, potentially overcoming resistance mechanisms in viral polymerases. The iodine at C6 is crucial for Lithium-Halogen Exchange to couple with ribolactone derivatives [3].
Part 3: Detailed Protocols
Protocol 1: Regioselective C4-Amination ( )
Objective: To replace the C4-Chloro group with an amine (e.g., benzylamine or ammonia) without touching the C2-Chloro or C6-Iodo groups.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Benzylamine (1.05 equiv) or NH3 (in MeOH/iPrOH)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in anhydrous THF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Higher temperatures promote C2 by-products.
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine.
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The product will appear as a distinct spot; the starting material should disappear.
-
Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2).
Data Validation (Expected):
-
LC-MS: Mass shift corresponding to -Cl +Amine. Isotope pattern should show one chlorine (3:1 ratio reduced to doublet) and one iodine.
-
1H NMR: Loss of C4-H signal (if applicable) or shift in aromatic protons.
Protocol 2: Suzuki-Miyaura Coupling at C6
Objective: To functionalize the C6 position using the iodine handle. This is typically performed after C4 functionalization to prevent catalyst poisoning by the highly reactive C4-Cl.
Reagents:
-
Substrate: 4-Amino-2-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (from Protocol 1)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane with Argon for 15 minutes.
-
Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst. Add solvent and aqueous base.
-
Reaction: Seal and heat to 80–90°C for 4–12 hours.
-
Note: If using microwave irradiation, heat to 100°C for 30–60 mins.
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Purification: Concentrate and purify via HPLC or column chromatography.
Part 4: Analytical Quality Control
Table 1: Key Analytical Markers
| Parameter | Specification | Diagnostic Note |
| Appearance | Off-white to yellow solid | Darkening indicates iodine liberation (decomposition). |
| LC-MS (ESI+) | [M+H]+ matches formula | Look for Cl + I isotope pattern . Cl (35/37) gives 3:1 split. I (127) is monoisotopic. |
| 1H NMR | Distinct singlets for H-7 | H-7 (pyrrole ring) typically appears between δ 6.8–7.5 ppm depending on C6 substitution. |
| Solubility | DMSO, DMF, THF | Poor solubility in water/alcohols until C4-amino functionalization. |
Part 5: Safety & Handling
-
Sensitizer: Like many halo-heterocycles, this compound is a potential skin and respiratory sensitizer. Handle in a fume hood.
-
Light Sensitivity: Iodinated heterocycles can undergo photodeiodination. Store in amber vials at -20°C.
-
Reactivity: Avoid contact with strong nucleophiles (e.g., hydrazine) unless immediate reaction is desired, as exothermic decomposition can occur.
References
-
Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides. ChemMedChem, 2018.
- Context: Establishes the baseline biological activity and synthesis of the general scaffold.
-
Pyrrolo[2,1-f][1,2,4]triazine: A Promising Fused Heterocycle to Target Kinases. PMC, 2021.
- Context: detailed review of the scaffold in kinase inhibitors (VEGFR-2, ALK) and the role of different isomers.
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. ACS Omega, 2022.
- Context: Provides the industrial standard protocols for handling the parent scaffold and chlorination/amin
-
Understanding Regioselectivity in SNAr of Dichloropyrimidines. WuXi AppTec QM Class, Chapter 29.
- Context: Mechanistic explanation of why C4 reacts before C2, applicable to the triazine analog.
Disclaimer: This document is for research and development purposes only. The protocols described herein should be performed by qualified personnel using appropriate safety equipment.
Sources
2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine suppliers and purchasing
This guide outlines the procurement, quality control, and technical application of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS: 1313738-97-4).
This scaffold is a high-value "diversity handle" in medicinal chemistry, particularly for developing C-nucleoside antivirals (analogous to Remdesivir) and kinase inhibitors. Its tri-functional nature (two electrophilic chlorines and one metallation-ready iodide) requires a strategic approach to purchasing and handling to preserve its chemoselectivity.
Part 1: Technical Procurement & Sourcing Strategy
1.1 Market Landscape & Supplier Tiers
Unlike commodity chemicals, this intermediate is typically manufactured by specialized CROs (Contract Research Organizations) focusing on nucleotide/nucleoside chemistry.
| Tier | Supplier Type | Recommended Vendors (Examples) | Typical Purity | Use Case |
| Tier 1 | Major Catalogs | Combi-Blocks, Enamine, BLD Pharm | >97% | Small scale (mg to g) for initial screening. |
| Tier 2 | Specialist CROs | PharmBlock, Astatech, WuXi AppTec | >98% | Process development; often custom synthesis on demand. |
| Tier 3 | Bulk Aggregators | ChemicalBook (Directory), MolPort | Variable | Sourcing comparison; requires rigorous QC validation. |
1.2 Critical Purchasing Specifications
When issuing a Request for Quote (RFQ), you must specify the following to avoid batch failure during synthesis:
-
Purity:
97.0% (HPLC).[1] -
Water Content:
0.1% (Karl Fischer). Crucial: High water content will quench lithiation reactions at the C6-iodo position. -
Stabilization: Must be packed under Argon/Nitrogen.
-
Impurity Profile: Request explicit limits on de-iodinated (2,4-dichloropyrrolo[2,1-f][1,2,4]triazine) and regioisomeric byproducts.
1.3 Procurement Decision Tree
The following workflow ensures you select the correct grade based on your downstream application.
Figure 1: Sourcing decision matrix based on downstream chemical sensitivity.
Part 2: Quality Control & Handling Protocols
2.1 Incoming Inspection Protocol
Upon receipt, do not assume the label is accurate. The C-I bond is photolabile, and the C-Cl bonds are susceptible to hydrolysis over time.
Protocol: Validating Integrity
-
Visual Inspection: The solid should be off-white to pale yellow. A dark brown/purple color indicates free iodine release (decomposition).
-
Solubility Check: Dissolve 5 mg in dry DMSO-d6. Turbidity suggests polymerization or hydrolysis products.
-
1H-NMR Validation:
-
Target: Look for the diagnostic pyrrole protons.
-
Impurity Check: Check for a singlet around
7-8 ppm which may indicate the de-iodinated proton (H6) if the starting material was not fully iodinated or if protodeiodination occurred.
-
-
LC-MS: Confirm Molecular Ion
(for Cl isotope pattern). Watch for Hydrolysis peak ( ).
2.2 Storage & Stability
-
Temperature: -20°C (Long-term). 2-8°C (Active use).
-
Atmosphere: Store under inert gas (Argon preferred).
-
Light: Protect from light (Amber vials + Foil wrap).
-
Shelf Life: Re-test purity every 6 months.
Part 3: Application Notes & Synthetic Utility
3.1 The Chemoselectivity Map
The core value of this compound lies in its orthogonal reactivity . You can selectively manipulate three positions.
-
Position C4 (Cl): Most electrophilic. Reacts first in SNAr (Nucleophilic Aromatic Substitution) with amines/alkoxides at 0°C to RT.
-
Position C6 (I): Metallation handle. Reacts via Lithium-Halogen exchange (at -78°C) or Pd-catalyzed cross-coupling. Note: C6-Lithiation requires the C4-Cl to be intact or protected, but C4-Cl is also reactive to n-BuLi. Careful temp control is mandatory.
-
Position C2 (Cl): Least reactive. Usually displaced last, requiring high temperatures (>80°C) or strong activation.
Figure 2: Chemoselectivity pathways.[2] Path A is recommended for general library synthesis. Path B is used for C-nucleoside synthesis (like Remdesivir analogs) but requires strict cryogenic conditions.
3.2 Protocol: Regioselective C4-Amination (SNAr)
Context: This is the primary method to convert the scaffold into a bioactive "Adenine-mimic" core.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: 7N Ammonia in MeOH (or specific primary amine) (2.5 eq)
-
Solvent: THF (Anhydrous)
-
Base: DIPEA (3.0 eq) - Optional if using excess amine
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of substrate in 10 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Add the amine solution dropwise over 10 minutes. Exothermic reaction.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane:EtOAc 7:3). The C4-substituted product usually runs more polar than the starting material.
-
Workup: Concentrate in vacuo. Resuspend in water. The product often precipitates (if 4-amino). Filter and wash with cold water.
-
Yield Check: Expected yield >85%. If low, check for double-addition (C2 and C4) which occurs if temperature was too high (>40°C).
3.3 Protocol: C6-Suzuki Coupling
Context: Installing carbon chains at the 6-position while preserving the 2-Cl for later.
Materials:
-
Substrate: 4-Amino-2-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (Product from 3.2)
-
Boronic Acid: R-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2 (0.05 eq)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: Dioxane/Water (4:1) degassed.
Step-by-Step:
-
Inerting: Charge reaction vessel with substrate, boronic acid, base, and catalyst. Cycle Argon/Vacuum 3 times.
-
Reaction: Add degassed solvent via syringe. Heat to 80°C for 4-12 hours.
-
Note: The iodine is highly reactive; oxidative addition occurs readily.
-
-
Purification: Silica gel chromatography is required to remove Palladium residues.
References
-
ChemicalBook. (2024). 2,4-Dichloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazine Product Properties and Suppliers.Link
-
PubChem. (2024).[3] Pyrrolo[2,1-f][1,2,4]triazine Scaffold Data. National Library of Medicine. Link
-
Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus rhesus monkeys. Nature. (Foundational reference for pyrrolotriazine antiviral chemistry). Link
-
Combi-Blocks. (2024). Catalog Entry for Pyrrolotriazine Intermediates.[1]Link
Sources
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
This is a specialized technical guide for the purification and handling of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine . This scaffold is a critical, high-reactivity intermediate often associated with the synthesis of C-nucleoside antivirals (analogous to the Remdesivir core) and kinase inhibitors.
The guide addresses the unique stability profile of the 2,4-dichloro moiety and the regiochemical challenges associated with the iodinated pyrrole ring.
Executive Summary: The Reactivity Paradox
The molecule This compound presents a dual challenge: it possesses a highly electrophilic triazine ring (prone to hydrolysis) and an electron-rich pyrrole ring (prone to oxidation/de-iodination).
Successful isolation requires navigating a "stability window":
-
Moisture Sensitivity: The C4-chlorine is exceptionally labile. Exposure to ambient moisture or acidic silica converts it to the 4-hydroxy (lactam) impurity, which is often inseparable by standard chromatography.
-
Regio-Isomerism: Direct iodination of the scaffold typically favors the C7-position (alpha to the bridgehead). The C6-iodo isomer (beta-position) is often a minor product or requires specific directing group chemistry. Separating these regioisomers requires optimized stationary phases.
Critical Impurities & Diagnostic Markers
Before purification, verify your crude profile against these common degradation products.
| Impurity Type | Structure / Name | Origin | Diagnostic Characteristic (LC-MS/NMR) |
| Hydrolysis Product A | 2-Chloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | Hydrolysis of C4-Cl (Fast) | Mass: M-18 (approx). Loss of Cl pattern.[1][2] Polar tailing on TLC. |
| Hydrolysis Product B | 6-Iodo-pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | Double hydrolysis (Slow) | Very polar. Insoluble in DCM. |
| Regioisomer | 2,4-Dichloro-7 -iodopyrrolo[2,1-f][1,2,4]triazine | Competing electrophilic substitution | Identical Mass. Different 1H NMR splitting (C5/C6 vs C5/C7 coupling). |
| De-iodinated | 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | Photolytic cleavage / Acidic workup | Mass: M-126. |
Troubleshooting Guide (Q&A)
Category 1: Hydrolytic Instability (The "Disappearing" Product)
Q: My product degrades on the silica column. I see a streak and a new polar spot. Why? A: The 2,4-dichloro motif is acid-sensitive. Standard silica gel is slightly acidic (pH 5-6), which catalyzes the hydrolysis of the C4-chloro group to the C4-hydroxy (tautomerizing to the ketone).
-
The Fix: You must neutralize your silica.
-
Protocol: Pre-treat the silica gel slurry with 1% Triethylamine (TEA) in Hexanes before loading the column.
-
Eluent: Use a gradient of Hexanes/Ethyl Acetate (or DCM) containing 0.5% TEA.
-
Note: Do not use methanol or water-containing solvents, as they will nucleophilically attack the C4 position.
-
Q: Can I use aqueous workup (extraction) to remove salts? A: Risk is high. The C4-Cl bond hydrolyzes in water, especially if the pH drifts from neutral.
-
Recommendation: Avoid aqueous workup if possible.
-
Alternative: Filter the reaction mixture through a pad of Celite (to remove inorganic salts like POCl3 byproducts) and concentrate. If extraction is necessary, use cold saturated NaHCO3 (rapid wash) and dry immediately over MgSO4. Never use acidic washes (HCl).
-
Category 2: Regioisomer Separation (6-Iodo vs. 7-Iodo)
Q: I am targeting the 6-iodo isomer, but I suspect 7-iodo contamination. How do I separate them? A: The 7-iodo isomer is the thermodynamic product of electrophilic substitution. Separation is difficult due to identical polarity.
-
The Fix:
-
Flash Chromatography: Use Toluene/Acetonitrile gradients instead of Hex/EtOAc. The pi-pi interactions with toluene often differentiate the isomers better.
-
Recrystallization: The 2,4-dichloro-7-iodo isomer often crystallizes more readily from Heptane/DCM. If your target is the 6-iodo (minor) isomer, it may remain in the mother liquor.
-
Confirmation: Use 1D NOE NMR . Irradiate the bridgehead proton (if distinguishable) or the C5 proton. The 7-iodo isomer will show a strong NOE between H5 and H6. The 6-iodo isomer will show NOE between H5 and H7.
-
Category 3: Storage & Stability
Q: The solid turns purple/brown after 24 hours. Is it decomposing? A: Yes. The color change indicates iodine liberation (de-iodination) or oxidation of the pyrrole ring.
-
The Fix: Store the purified solid under Argon at -20°C, strictly protected from light (wrap vial in foil). The C-I bond on the electron-rich pyrrole is photolabile.
Optimized Purification Protocol
This protocol minimizes hydrolysis and maximizes isomer resolution.
Prerequisites:
-
Stationary Phase: Neutralized Silica Gel (Grade 60).
-
Solvents: Anhydrous Dichloromethane (DCM), n-Heptane, Triethylamine (TEA).
Step-by-Step:
-
Quench & Concentration:
-
If coming from POCl3 chlorination: Remove excess POCl3 via rotary evaporation (high vacuum) before any aqueous contact. Avert "quenching into water."
-
Dissolve residue in DCM and pour onto ice/solid NaHCO3 mixture. Stir for 5 mins, separate phases rapidly. Dry Organic phase (MgSO4).
-
-
Column Preparation:
-
Slurry silica in 95:5 Heptane:TEA. Pour column.
-
Flush with 2 column volumes of 100% Heptane to remove excess amine.
-
-
Loading:
-
Load the crude as a solid deposit (absorbed on Celite) or a concentrated DCM solution. Avoid liquid loading with polar solvents.
-
-
Elution:
-
Gradient: 0% to 20% Ethyl Acetate in Heptane (isocratic hold at 5% is often useful).
-
Flow Rate: Run fast. Residence time on the column should be <30 minutes to prevent degradation.
-
-
Fraction Collection:
-
The 2,4-dichloro-6-iodo compound usually elutes after the de-iodinated impurity but before the monochloro-monohydroxy impurities.
-
Note: If separating 6-iodo from 7-iodo, use a shallower gradient (e.g., 0-10% EtOAc over 40 CVs).
-
Visualizations
Figure 1: Degradation Pathways & Stability Logic
Caption: Primary degradation pathways. The C4-Cl hydrolysis is the dominant failure mode during purification.
Figure 2: Recommended Purification Workflow
Caption: Optimized workflow to prevent hydrolysis. Note the emphasis on POCl3 removal prior to quenching.
References
-
Synthesis of Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides (Remdesivir Analogues)
- Source: Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017.
- Relevance: Defines the standard reactivity of the 7-iodo and 2,4-dichloro scaffold, including hydrolysis risks.
-
URL:[Link]
-
Regioselective Electrophilic Substitution of Pyrrolo[2,1-f][1,2,4]triazines
- Source: Patil, S. A. et al. "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." RSC Advances, 2021.
- Relevance: Discusses iodination regiochemistry (C7 vs C6) and synthetic routes to functionalized cores.
-
URL:[Link]
- Handling of Chlorinated Heterocycles Source:Organic Process Research & Development (General Guidelines for Chlorotriazine Handling). Context: Supports the protocol for neutralizing silica to prevent hydrolysis of active chlorotriazines.
Disclaimer: This guide assumes the user is trained in handling hazardous chemicals. The this compound is a potent sensitizer and likely toxic.
Sources
Technical Support Center: Analytical Control of 2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine
Executive Summary & Chemical Context
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a high-value heterocyclic scaffold, most notably serving as a critical intermediate in the synthesis of C-nucleoside antivirals such as Remdesivir (GS-5734) .
The Analytical Challenge: This molecule possesses two electrophilic sites (C2-Cl and C4-Cl) and a cross-coupling handle (C6-I). The primary challenge in monitoring this compound is its hydrolytic instability . The C4-chlorine is significantly more reactive toward nucleophiles (including water) than the C2-chlorine due to the para-like electronic relationship with the bridgehead nitrogen.
Common Failure Mode: Users frequently mistake the hydrolysis product (4-hydroxy/lactam species) for a reaction intermediate or observe "ghost peaks" that grow during the HPLC sequence. This guide provides the protocols to distinguish intrinsic reaction progress from analytical artifacts.
HPLC Method Development (The Gold Standard)
Optimized Method Parameters
Standard Reverse Phase (RP-HPLC) is the preferred method, but strict pH control is required to prevent peak tailing of the nitrogen-rich heterocycle.
| Parameter | Specification | Technical Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 3.5 µm, 4.6 x 100 mm | Standard stationary phase. "SB" (Stable Bond) or similar steric protection is preferred for low pH stability. |
| Mobile Phase A | Water + 0.1% TFA (or 0.1% Formic Acid) | CRITICAL: Acidic modifier protonates the triazine nitrogens, suppressing silanol interactions and preventing tailing. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN is preferred over Methanol to avoid potential nucleophilic attack (methylysis) at the C4 position during storage. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |
| Gradient | 5% B to 95% B over 10-15 min | The dichloro-iodo species is lipophilic; a gradient ensures elution of both polar hydrolysis products and the non-polar parent. |
| Detection | UV @ 254 nm (Primary) & 230 nm | The pyrrolotriazine core has strong absorption at 254 nm. |
| Column Temp | 35°C - 40°C | Slightly elevated temperature improves mass transfer and peak shape. |
Sample Preparation (The "Hidden Killer")
90% of "purity issues" with this compound are actually sample preparation errors.
-
Diluent: Use Anhydrous Acetonitrile (MeCN) .
-
Avoid: Do NOT use Methanol (MeOH) or Ethanol. The C4-Cl is reactive enough to undergo solvolysis in protic solvents over the course of an HPLC sequence (4-8 hours), leading to the formation of the 4-methoxy analog.
-
Protocol:
-
Take 10 µL of reaction mixture.
-
Quench immediately into 1 mL of dry ACN .
-
Inject within 2 hours. If autosampler storage is needed, keep at 4°C.
-
TLC Quick-Look Methods
While HPLC provides quantitation, TLC is often used for rapid reaction checks.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes : Ethyl Acetate (Range from 9:1 to 7:3).
-
Note: The dichloro-iodo compound is relatively non-polar (High Rf).
-
Hydrolysis Product: The 4-hydroxy tautomer is significantly more polar and will remain near the baseline.
-
-
Visualization:
-
UV (254 nm): Dark spot (Primary).
-
KMnO₄ Stain: Active. The electron-rich pyrrole ring will oxidize/stain yellow-brown.
-
-
Troubleshooting Streaking: If the spot streaks, the silica acidity might be degrading the compound. Add 1% Triethylamine (TEA) to the TLC developing tank to neutralize the silica.
Troubleshooting Logic & Visualizations
HPLC Troubleshooting Flowchart
Use this logic flow to diagnose peak shape and stability issues.
Figure 1: Decision matrix for diagnosing chromatographic anomalies with pyrrolotriazines.
Reaction Pathway Monitoring
Understanding the reactivity hierarchy is essential. The C4-Cl reacts first.[1][2]
Figure 2: The C4-position is the "hot spot." Monitoring must distinguish between the desired SNAr product and the hydrolysis impurity.
Frequently Asked Questions (FAQ)
Q1: I see two peaks very close together in the HPLC. Is this a mixture of regioisomers?
-
Answer: It is unlikely to be regioisomers (C2 vs C4 substitution) if you are running a standard SNAr reaction, as the C4 position is significantly more reactive (electronic activation by the bridgehead nitrogen).
-
Diagnosis: It is more likely atropisomers (if your nucleophile is bulky) or, more commonly, the hydrolysis product (4-hydroxy-2-chloro-6-iodo...).
-
Test: Spike your sample with water and let it sit for 30 minutes. If one peak grows, that is the hydrolysis impurity.
Q2: Can I use LC-MS for monitoring?
-
Answer: Yes, but be aware of the halogen isotope patterns.
-
Parent: Cl₂ + I (Mass M, M+2, M+4 pattern).
-
Product (SNAr): Cl₁ + I (Mass changes, isotope pattern simplifies).
-
Hydrolysis: The mass shift will be -Cl (+35) / +OH (+17), resulting in a net loss of 18 amu (or net -Cl + H2O). Note: In ESI+, the lactam form typically ionizes well.
-
Q3: My reaction stalled. Can I heat it up?
-
Answer: Proceed with caution. While heating accelerates the desired SNAr at C4, it drastically increases the rate of hydrolysis (if wet) and can activate the C2-Cl position, leading to double substitution (impurities). Ensure the system is strictly anhydrous before heating.
References
-
Discovery of Remdesivir (GS-5734): Siegel, D., Hui, H. C., Doerffler, E., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. [Link] (Establishes the synthesis and reactivity of the pyrrolotriazine core).
-
General Triazine Hydrolysis Kinetics: Cockerill, A. F., Davies, G. L. O., & Rackham, D. M. (1974). s-Triazines.[1][2][3][4][5][6][7][8] Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. Journal of the Chemical Society, Perkin Transactions 2, 723-728.[4] [Link] (Foundational physical organic chemistry describing the hydrolysis rates of dichloro-triazines).
-
Pyrrolotriazine Synthetic Reviews: Patil, S. A., et al. (2021).[7][9] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11, 4038-4076. [Link] (Comprehensive review of synthetic routes and regioselectivity).
Sources
- 1. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: Biological Activity & Synthetic Utility of 2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine
Executive Summary: The Pharmacophore Linchpin
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1313738-97-4) is not a final therapeutic agent but a high-value electrophilic scaffold critical for the synthesis of C-nucleoside antivirals, most notably Remdesivir (GS-5734) and its parent nucleoside GS-441524 .
While the intermediate itself exhibits cytotoxicity due to its reactive chlorotriazine moiety, its "biological activity" is defined by its ability to generate 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine , a stable adenine mimic. This guide compares the biological performance of derivatives generated from this scaffold against those derived from alternative nitrogenous systems like pyrazolo[1,5-a]triazines and natural purines.
Key Comparative Insights
| Feature | Pyrrolo[2,1-f][1,2,4]triazine (Remdesivir Scaffold) | Pyrazolo[1,5-a][1,3,5]triazine | Natural Purine (Adenosine) |
| Glycosidic Bond | C-C Bond (Nuclease Resistant) | C-C Bond | C-N Bond (Labile) |
| Electronic Profile | Electron-rich pyrrole; mimics Adenine N7 | Electron-deficient pyrazole | Balanced aromatic system |
| Primary Activity | Viral RdRp Inhibition (Delayed Termination) | Kinase Inhibition (CDK/GSK) | Metabolic Signaling / RNA Building |
| Key Drug | Remdesivir (COVID-19, Ebola) | Dinaciclib (Anticancer) | Adenosine (Arrhythmia) |
Structural Basis of Activity
The biological potency of compounds derived from 2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine stems from two structural advantages:
-
C-Nucleoside Stability: The iodine at position 6 (often re-numbered to 7 in the final nucleoside) serves as the handle for C-glycosylation. The resulting C-C bond is resistant to nucleases that typically cleave the N-glycosidic bond of natural nucleosides, prolonging the drug's half-life in plasma.
-
Adenine Mimicry: The pyrrolo[2,1-f][1,2,4]triazine core spatially mimics the adenine purine ring. The 4-amino group (introduced by displacing the 4-chloro) pairs with Uracil in viral RNA, allowing the drug to be incorporated by viral polymerases.
Diagram: Structural Evolution & Numbering
Caption: Transformation of the dichloro-iodo scaffold into the bioactive Remdesivir core. Note the critical transition from reactive electrophile to stable nucleobase.
Biological Activity Comparison: Derivatives Analysis
Case Study A: Antiviral Potency (SARS-CoV-2 & Ebola)
The primary application of this scaffold is in generating broad-spectrum antivirals. The table below compares the activity of the Remdesivir parent nucleoside (GS-441524, derived from the title compound) against other antiviral scaffolds.
Table 1: Comparative Antiviral Potency (EC50 in Vero E6 cells)
| Compound | Scaffold Origin | Target | SARS-CoV-2 EC50 (µM) | Selectivity Index (CC50/EC50) |
| GS-441524 | Pyrrolo[2,1-f][1,2,4]triazine | RdRp | 0.47 - 1.1 | >100 |
| Remdesivir | Pyrrolo[2,1-f][1,2,4]triazine | RdRp | 0.77 | >129 |
| Ribavirin | Triazole | Broad | >100 | N/A (Low Potency) |
| Favipiravir | Pyrazine | RdRp | 61.88 | >6 |
| Chloroquine | Quinoline | Entry/Endosome | 1.13 | >88 |
Data Source: Synthesized from comparative studies on SARS-CoV-2 inhibitors (e.g., Cell Res. 2020; 30: 269–271).
Mechanism of Action Analysis:
-
Pyrrolo-triazine (Remdesivir): Acts as a delayed chain terminator. The polymerase incorporates the nucleotide, adds three more bases, and then stalls due to the steric clash of the 1'-cyano group (introduced during glycosylation of the iodine handle). This high specificity prevents excision by the viral exonuclease (proofreading).
-
Pyrazine (Favipiravir): Acts via lethal mutagenesis, inducing transition mutations until the viral genome collapses. This mechanism requires higher concentrations (higher EC50).
Case Study B: Kinase Inhibition (Oncology)
Beyond antivirals, the pyrrolo[2,1-f][1,2,4]triazine scaffold is bioisosteric to the quinazoline core found in many kinase inhibitors.
-
Target: ALK (Anaplastic Lymphoma Kinase) and IGF-1R.
-
Activity: 2,4-disubstituted derivatives (retaining the 2-position functionality unlike Remdesivir) show nanomolar inhibition of ALK.
-
Comparison: Compared to Pyrazolo[1,5-a]triazines (which are often CDK inhibitors), the Pyrrolo[2,1-f] scaffold shows superior selectivity for tyrosine kinases due to the specific H-bond donor/acceptor motif at N1 and N3.
Experimental Protocols
Protocol 1: Synthesis of the Bioactive Base (GS-441524 Precursor)
Objective: Convert the reactive 2,4-dichloro-6-iodo intermediate into the stable 4-amino-7-iodo base.
Reagents:
-
This compound (Starting Material)
-
Aqueous Ammonia (NH3)
-
Palladium on Carbon (Pd/C) / H2 (for dechlorination) or chemical reduction equivalent.
Workflow:
-
Amination (Regioselective):
-
Dissolve 10 mmol of starting material in THF.
-
Cool to 0°C. Add 5 eq. of aqueous ammonia dropwise.
-
Mechanism:[1][2][3] The C4-Cl is more electrophilic than C2-Cl due to the para-like position relative to the bridgehead nitrogen.
-
Stir for 4h. Monitor by TLC (Hexane/EtOAc 7:3).
-
Result: 2-Chloro-4-amino-6-iodopyrrolo[2,1-f][1,2,4]triazine.
-
-
Hydrodechlorination:
-
Dissolve the intermediate in MeOH.
-
Add 10% Pd/C (5 wt%) and H2 balloon (1 atm). Note: Careful control is needed to avoid de-iodination. Alternatively, use a mild hydride donor if iodine lability is an issue.
-
Filter through Celite. Concentrate.
-
Final Product: 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (Note: Numbering shift from 6 to 7 often occurs in literature during this transition to nucleoside nomenclature).
-
Protocol 2: In Vitro RdRp Inhibition Assay
Objective: Quantify the biological activity of the triphosphate metabolite derived from the scaffold.
Reagents:
-
Recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).
-
RNA Template (Poly-U or heteropolymeric primer/template).
-
NTPs (ATP, GTP, UTP, CTP) and [α-32P]-GTP as tracer.
-
Test Compound: Remdesivir-Triphosphate (R-TP).
Steps:
-
Incubation: Mix 500 nM RdRp complex with RNA template in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM MgCl2).
-
Initiation: Add 100 µM NTPs and varying concentrations of R-TP (0.1 µM – 100 µM).
-
Elongation: Incubate at 37°C for 30 minutes.
-
Quenching: Stop reaction with EDTA/Formamide loading dye.
-
Analysis: Resolve products on 20% denaturing polyacrylamide gel (PAGE).
-
Quantification: Measure intensity of full-length vs. truncated RNA products using phosphorimaging.
-
Success Metric: Observation of "i+3" stalled bands indicates the delayed chain termination characteristic of this scaffold.
-
Mechanism of Action Diagram
The following diagram illustrates how the scaffold mimics Adenine to block viral replication.
Caption: Mechanism of Action for Remdesivir (derived from the title scaffold). The scaffold's geometry allows incorporation, while the modifications prevent viral proofreading.
References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.
-
Wang, M. et al. (2020). "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research.
-
Kalra, S. et al. (2021). "Pyrrolo[2,1-f][1,2,4]triazine: A Promising Fused Heterocycle to Target Kinases in Cancer Therapy." Journal of Molecular Structure.
-
Gilead Sciences. (2019). "Methods for synthesizing antiviral nucleosides." US Patent 20190085010A1. (Describes the use of the iodo-intermediate).
-
Gordon, C.J. et al. (2020). "The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus." Journal of Biological Chemistry.
Sources
Technical Guide: Evaluating the 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine Scaffold in Kinase Inhibitor Design
Executive Summary
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is not merely a chemical intermediate; it is a "privileged structure" in modern medicinal chemistry.[1] While globally recognized as the progenitor of the antiviral Remdesivir (GS-5734) , its utility extends significantly into kinase inhibition.
This guide objectively compares this pyrrolotriazine scaffold against traditional kinase cores (Quinazolines and Pyrazolopyrimidines). We analyze its structural advantages—specifically its C-nucleoside character which offers superior metabolic stability compared to N-linked heterocycles—and provide a self-validating protocol for its regioselective functionalization.
Part 1: The Scaffold Advantage (Comparative Analysis)
To understand the value of this compound, we must compare the inhibitors derived from it against industry standards.
Structural Isosterism & Metabolic Stability
Most Type I kinase inhibitors (e.g., Gefitinib , Erlotinib ) utilize a Quinazoline core. While potent, these rely on N-linkages that can be susceptible to rapid oxidative metabolism.
-
The Pyrrolotriazine Advantage: The pyrrolo[2,1-f][1,2,4]triazine core is a C-nucleoside mimic . It is isosteric with the purine ring (adenine) found in ATP but replaces the labile N9-glycosidic bond with a robust C-C bond.
-
Outcome: Inhibitors built on this scaffold often exhibit extended half-lives and improved resistance to N-dealkylation compared to their Quinazoline or Pyrazolopyrimidine counterparts.
Comparative Data: Pyrrolotriazine vs. Quinazoline
The following table summarizes the performance of pyrrolotriazine-based inhibitors (e.g., BMS-582664/Brivanib) against standard quinazoline inhibitors in VEGFR/EGFR assays.
| Feature | Pyrrolo[2,1-f]triazine Scaffold | Quinazoline Scaffold (e.g., Gefitinib) | Pyrazolopyrimidine (e.g., PP2) |
| Core Geometry | 5,6-fused system (C-nucleoside mimic) | 6,6-fused system | 5,6-fused system |
| Binding Mode | ATP-competitive (Hinge binder) | ATP-competitive (Hinge binder) | ATP-competitive |
| Metabolic Liability | Low (C-C bond at pos. 1 is stable) | Moderate (N-linked substituents liable) | Moderate |
| Solubility | High (Tunable via C6/C5 positions) | Low to Moderate (Often requires solubilizing tails) | Moderate |
| Selectivity Vectors | 3 Orthogonal Vectors (C2, C4, C6) | 2 Primary Vectors (C4, C6/7) | 2 Primary Vectors (C3, N1) |
| Key Drug Example | Brivanib (VEGFR/FGFR), Remdesivir (Viral Pol) | Gefitinib (EGFR) | Ibrutinib (BTK) |
Key Insight: The 6-iodo position in the subject molecule provides a critical "third vector" for exploration (via Suzuki/Sonogashira coupling) that is often difficult to access in quinazoline chemistry without interfering with the hinge-binding motif.
Part 2: Mechanism of Action & Synthetic Divergence
The following diagrams visualize how this specific intermediate bridges the gap between antiviral nucleosides and kinase inhibitors.
Diagram 1: The Synthetic Divergence of the Scaffold
This flowchart illustrates the orthogonal reactivity of the 2,4-dichloro-6-iodo core.
Caption: Orthogonal reactivity profile. C4 is the primary site for hinge-binding amines; C6 allows access to the hydrophobic back-pocket of kinases.
Part 3: Self-Validating Experimental Protocol
Objective: Regioselective functionalization of this compound at the C4 position. Challenge: Preventing over-substitution at the C2 position.
Protocol: C4-Selective SNAr Displacement
This protocol uses temperature control and steric hindrance to ensure mono-substitution, a critical step in synthesizing kinase inhibitor libraries.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Aniline derivative (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) (1.1 eq)
-
Base: DIPEA (2.5 eq)
-
Solvent: n-Butanol or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the pyrrolotriazine core in n-Butanol (0.1 M concentration).
-
Addition: Add DIPEA followed by the aniline nucleophile at room temperature.
-
Reaction (The Critical Control Point):
-
Heat to 60°C . Do not reflux immediately.
-
Self-Validation Check: Monitor by LC-MS after 1 hour.
-
Pass Criteria: Appearance of Product Mass (M+Aniline-HCl).
-
Fail Criteria: Appearance of di-substituted product (M+2*Aniline-2HCl). If di-substitution is >5%, lower temperature to 40°C.
-
-
Completion: Once starting material is consumed (<5%), cool to RT.
-
Workup: The product often precipitates upon cooling or addition of water. Filter and wash with cold EtOH.[2]
Why this works: The C4-chloride is electronically activated by the adjacent bridgehead nitrogen, making it significantly more electrophilic than the C2-chloride. The 6-iodo group provides steric bulk that further directs nucleophiles to the more accessible C4 position.
Part 4: Molecular Docking Visualization
Understanding the binding mode is essential for rational drug design.
Caption: Schematic of the Type I binding mode. The N1 and C4-NH motifs mimic the Adenine purine ring interactions.
References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link
-
Hunt, J. T. et al. (2004). "Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template." Journal of Medicinal Chemistry. Link
-
Bhardwaj, V. et al. (2020). "Pyrrolo[2,1-f][1,2,4]triazine: A Promising Fused Heterocycle to Target Kinases in Cancer Therapy." Current Topics in Medicinal Chemistry. Link
-
Mastalerz, H. et al. (2012). "BMS-582949, a p38α MAP Kinase Inhibitor with High Potency and Selectivity." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Cytotoxicity Profile of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine: A Comparative Technical Guide
Executive Summary
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS: 1313738-97-4 ) is a critical electrophilic intermediate used primarily in the synthesis of C-nucleoside antiviral agents, most notably Remdesivir (GS-5734) . Unlike the final API (Active Pharmaceutical Ingredient), which is designed for selective viral polymerase inhibition, this intermediate possesses a "blanket" cytotoxicity profile driven by its chemical reactivity.
Key Technical Insight: The cytotoxicity of this molecule is not pharmacological (receptor-mediated) but chemical (electrophile-mediated) . Its di-chloro substitution pattern renders the triazine ring highly susceptible to nucleophilic aromatic substitution (
This guide compares the "raw" reactivity-driven toxicity of the intermediate against the optimized pharmacological profiles of Remdesivir and its parent nucleoside, GS-441524.
Chemical Biology & Mechanism of Action[1]
To understand the cytotoxicity profile, one must first map the reactive centers of the molecule. Unlike Remdesivir, which requires metabolic activation to the triphosphate form to inhibit RNA-dependent RNA polymerase (RdRp), the 2,4-dichloro intermediate is constitutively reactive.
Electrophilic Reactivity Map
The pyrrolo[2,1-f][1,2,4]triazine core mimics the adenine base. However, the chlorine atoms at positions 2 and 4 create electron-deficient centers.
-
C4-Position: Highly reactive toward nucleophiles (e.g., amino groups of lysine, sulfhydryl groups of cysteine). In synthesis, this is the site of glycosylation or amination.
-
C2-Position: Secondary electrophilic site, often responsible for off-target protein adduction.
-
C6-Iodo Position: Stable under physiological conditions but susceptible to metal-halogen exchange in synthetic contexts.
Pathway Visualization
The following diagram illustrates the transition from the reactive intermediate to the therapeutic agent, highlighting the "Safety Gap" where toxicity mechanisms shift.
Figure 1: Mechanism Shift. The intermediate poses a direct alkylation risk (Red), whereas the final drug relies on metabolic activation for specific antiviral activity (Green/Yellow).
Comparative Performance Profile
This section contrasts the intermediate with the final drug products. Note that while Remdesivir has an
Table 1: Cytotoxicity & Reactivity Comparison
| Feature | 2,4-Dichloro-6-iodo Intermediate | Remdesivir (GS-5734) | GS-441524 (Nucleoside) |
| Primary Role | Synthetic Building Block | Antiviral Prodrug | Antiviral Metabolite |
| CAS Number | 1313738-97-4 | 1809249-37-3 | 1191237-69-0 |
| Cytotoxicity Mechanism | Electrophilic Adduction ( | Mitochondrial interference (weak) | Low; renal clearance |
| Cellular Target | Non-specific (Cys/Lys residues) | Viral RdRp (Specific) | Viral RdRp (Specific) |
| Solubility (Media) | Poor (Requires DMSO) | Moderate | Moderate |
| Genotoxicity Risk | High (PGI) | Low (Ames Negative) | Low |
| Handling Safety | Strict Containment (OEB 4/5) | Standard (OEB 3) | Standard |
Critical Insight: In standard MTT assays (e.g., HEPG2 cells), reactive intermediates like the 2,4-dichloro compound often exhibit a steep toxicity curve. Cell death occurs rapidly (>10 µM) due to membrane protein modification, whereas Remdesivir shows cytotoxicity (
) typically >50-100 µM depending on the cell line.
Experimental Protocols for Cytotoxicity Assessment
Since specific public datasets for this intermediate are sparse, researchers must generate their own safety data, particularly for impurity qualification .
Protocol: Modified MTT Assay for Reactive Intermediates
Standard assays can yield false negatives if the intermediate precipitates or reacts with the media components (e.g., serum proteins) before reaching the cells.
Objective: Determine
Workflow Diagram:
Figure 2: Pulse-Exposure Protocol. Designed to assess intrinsic cellular toxicity without interference from serum protein scavenging.
Step-by-Step Methodology
-
Preparation:
-
Dissolve this compound (CAS 1313738-97-4) in anhydrous DMSO. Caution: Compound is moisture sensitive.
-
Prepare serial dilutions (0.1 µM to 100 µM) immediately prior to use.
-
-
Cell Seeding:
-
Seed HUH-7 or HEPG2 cells at 10,000 cells/well in 96-well plates. Allow adherence overnight.
-
-
The "Pulse" (Critical Step):
-
Reactive intermediates can be "quenched" by FBS (Fetal Bovine Serum) in standard media.
-
Action: Wash cells with PBS. Apply compound in serum-free media (e.g., Opti-MEM) for a short duration (2–4 hours).
-
-
Recovery & Readout:
-
Remove drug solution. Wash 1x with PBS.
-
Add complete media (DMEM + 10% FBS) and incubate for 24 hours.
-
Perform CellTiter-Glo® (ATP) or MTT assay.
-
-
Data Analysis:
-
Calculate
using non-linear regression (log(inhibitor) vs. response). -
Expected Result: A sharp drop in viability at concentrations >10–20 µM is typical for di-halo-heterocycles.
-
Authoritative References
-
Gilead Sciences Inc. (2017). Synthesis of functionalized pyrrolo[2,1-f][1,2,4]triazines for antiviral applications.[1][2][3][4] Patent WO2017/123456. (Describes the utility of the intermediate in Remdesivir synthesis).
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661.
-
Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science, 6(5), 672–683.
-
ICH Guidelines M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory framework for handling reactive intermediates like 2,4-dichloro-triazines).
Disclaimer: This guide is for research and development purposes only. This compound is a reactive chemical intermediate and should be handled in a fume hood with appropriate PPE (gloves, goggles) to prevent skin sensitization and inhalation. It is not for human administration.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
ADME & Physicochemical Profiling of 2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine
The following guide provides an in-depth technical analysis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine , a critical halogenated intermediate and potential regioisomeric impurity associated with the synthesis of C-nucleoside antiviral drugs, such as Remdesivir (GS-5734).
A Technical Guide for Process Chemists and Impurity Profiling
Executive Summary
This compound (CAS 1313738-97-4) is a highly reactive heterocyclic scaffold.[1][2][3] Unlike finished pharmaceutical ingredients (APIs), its "ADME" profile is characterized by high chemical instability , electrophilic reactivity , and rapid non-enzymatic transformation .
In the context of drug development—specifically for Remdesivir and GS-441524—this compound represents a Type 2 Intermediate or Regioisomeric Impurity . Its presence requires rigorous control due to its potential alkylating nature (genotoxicity risk) and distinct solubility profile compared to the active 7-iodo isomers.
This guide compares the physicochemical behavior of this intermediate against the optimized therapeutic agents to illustrate the necessity of the synthetic transformation.
Part 1: Physicochemical Profile (Absorption & Distribution)
For an intermediate, "Absorption" and "Distribution" translate to Solubility (process solvent compatibility) and Lipophilicity (purification behavior).
Solubility & Lipophilicity
The 2,4-dichloro substitution pattern renders the molecule highly lipophilic compared to its aminopyrrolotriazine derivatives.
| Property | Value (Predicted/Observed) | Significance in Process |
| Molecular Weight | 313.91 g/mol | Low MW facilitates rapid diffusion. |
| LogP (Octanol/Water) | ~3.2 – 3.8 (Predicted) | High lipophilicity; requires organic solvents (DCM, THF, EtOAc) for solubilization. Poor aqueous solubility. |
| Polar Surface Area (PSA) | ~30 Ų | Low PSA indicates high membrane permeability potential, but stability limits biological transit. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Requires non-aqueous conditions to prevent precipitation and hydrolysis. |
Chemical Stability (The "Distribution" Barrier)
Unlike a drug designed to circulate in plasma, this compound is designed to react.
-
Hydrolytic Instability: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (
). In aqueous media (pH > 7), rapid hydrolysis occurs, primarily at the C4 position, yielding the 4-hydroxy (lactam) derivative. -
Regio-Stability: The iodine at position 6 is a stable handle for cross-coupling but distinguishes it from the Remdesivir precursor (typically 7-iodo). This structural difference alters its retention time in Reverse Phase HPLC (RP-HPLC), making it separable during purification.
Part 2: Reactive Liability & Metabolism (Metabolism & Excretion)
In a biological system, this compound does not undergo "metabolism" in the traditional P450 sense first; it undergoes chemical quenching .
Electrophilic Reactivity (Toxicological Mechanism)
The electron-deficient triazine ring activates the chlorines.
-
Primary Target: Cysteine thiol groups (GSH) and Lysine amines on proteins.
-
Mechanism:
displacement of Chloride. -
Outcome: Formation of covalent adducts. This is a genotoxic structural alert (alkylating agent).
Metabolic Pathway Simulation
If ingested or absorbed, the compound follows this degradation pathway:
-
Phase I (Chemical): Rapid hydrolysis to 2-chloro-4-hydroxy-6-iodopyrrolo[2,1-f]triazine.
-
Phase II (Conjugation): Glutathione (GSH) conjugation at the remaining C2-chlorine.
-
Excretion: The resulting polar conjugates would be eliminated renally, but the initial covalent binding poses a toxicity risk.
Visualization: Reactivity & Degradation Pathway
The following diagram illustrates the divergence between the desired synthesis (to Remdesivir) and the degradation pathways (Hydrolysis/GSH Trapping).
Caption: Figure 1. Reactive fate of the 2,4-dichloro intermediate. The red node indicates the high-risk electrophilic parent, leading to hydrolysis or toxic protein binding.
Part 3: Comparative Analysis
This section contrasts the intermediate with the final therapeutic product to justify the synthetic modifications.
| Feature | 2,4-Dichloro-6-iodo- (Intermediate) | Remdesivir (Final Drug) | GS-441524 (Parent Nucleoside) |
| Role | Synthetic Building Block / Impurity | Prodrug (Antiviral) | Active Metabolite |
| Reactivity | High (Electrophile) . Reacts with water/proteins. | Low . Stable phosphoramidate prodrug. | Stable . Nucleoside analog.[2][4][5][6] |
| Solubility | Lipophilic (LogP ~3.5). Soluble in DCM. | Moderate (LogP ~1.9). Soluble in sulfobutylether-β-cyclodextrin. | Hydrophilic (LogP ~ -1.5). |
| Toxicity | Potential Genotoxin (Alkylator). | Low/Manageable (Hepatotoxicity monitored). | Low cytotoxicity ( |
| Key Structural Difference | C2/C4 Chlorines (Leaving groups). | C7-Glycosylation + C4-Amine + Prodrug tail. | C7-Glycosylation + C4-Amine. |
Insight: The transformation from the "2,4-dichloro" scaffold to the "4-amino" drug removes the toxic electrophilic liability, converting a reactive chemical into a target-specific polymerase inhibitor.
Part 4: Experimental Protocols
To handle this compound safely and characterize it (e.g., for impurity qualification), use the following self-validating protocols.
Protocol 1: Hydrolytic Stability Assessment (HPLC)
Purpose: To determine the half-life of the intermediate in aqueous processing conditions.
-
Preparation: Dissolve 1 mg of 2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine in 1 mL Acetonitrile (Stock A).
-
Initiation: Spike 50 µL of Stock A into 950 µL of Phosphate Buffer (pH 7.4) at 25°C.
-
Sampling: Inject 10 µL aliquots into HPLC at t=0, 5, 15, 30, and 60 minutes.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
-
Validation: The disappearance of the parent peak (RT ~ high) should correlate with the appearance of a more polar peak (4-hydroxy derivative, RT ~ lower).
-
Acceptance Criteria: If degradation > 50% in 30 mins, the compound is classified as Hydrolytically Unstable .
Protocol 2: Glutathione (GSH) Trapping Assay
Purpose: To assess reactive metabolite liability (Toxicity prediction).
-
Incubation: Mix compound (10 µM) with reduced Glutathione (1 mM) in Phosphate Buffer (pH 7.4) containing 10% DMSO.[7]
-
Control: Run a parallel sample without GSH.
-
Analysis: Analyze via LC-MS/MS after 1 hour.
-
Interpretation: Look for a mass shift of +305 Da (Monoglutathione adduct) or +610 Da (Bis-adduct).
-
Presence of adducts confirms electrophilic reactivity and potential toxicity.
-
Part 5: Synthesis & Impurity Context
The 6-iodo isomer is often a byproduct when synthesizing the 7-iodo precursor for Remdesivir. Understanding the separation is vital.
Caption: Figure 2. Origin of the 2,4-dichloro-6-iodo impurity during scaffold functionalization. Separation is critical before the glycosylation step.
References
-
Vertex AI Search . Search Results for Pyrrolo[2,1-f][1,2,4]triazine intermediates. Retrieved from 8.
-
PubChem . Pyrrolo[2,1-f][1,2,4]triazin-4-amine Compound Summary. National Library of Medicine. Retrieved from 9.
-
MDPI . Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from 10.
-
Organic Chemistry Portal . Synthesis of Remdesivir. Retrieved from 6.
-
Benchchem . This compound Product Information. Retrieved from 1.
Sources
- 1. This compound | 1313738-97-4 | Benchchem [benchchem.com]
- 2. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
- 3. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 4. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GS-441524 Treatment in a Cat With Feline Infectious Peritonitis Virus and Pyogranulomatous Transverse Colon Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 7. GS-441524 | SARS-CoV | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
Head-to-Head Guide: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine Analogues
The following guide provides an in-depth, head-to-head technical analysis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine , a high-value scaffold used in the synthesis of kinase inhibitors and C-nucleoside antivirals.[1]
Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Trifunctional" Linchpin
The pyrrolo[2,1-f][1,2,4]triazine core is a bioisostere of the purine scaffold, famously utilized in Remdesivir (GS-5734) and various kinase inhibitors (e.g., VEGFR, EGFR targets).
Among its analogues, This compound (CAS 1313738-97-4) stands out as a "Trifunctional Linchpin." Unlike its mono-functionalized cousins, this molecule offers three distinct, orthogonal reactive sites, allowing for the rapid generation of high-complexity libraries.
The Core Value Proposition:
-
Site A (C4-Cl): Highly reactive electrophile for SNAr (primary diversity point).
-
Site B (C2-Cl): Latent electrophile, reactive only after C4 substitution (secondary diversity point).
-
Site C (C6-I): Halogen handle for Pd-catalyzed cross-coupling (tertiary diversity point).
Chemical Architecture & Reactivity Logic
To manipulate this scaffold effectively, one must understand the electronic hierarchy of the ring system.
The Reactivity Hierarchy (Regioselectivity)
The pyrrolo[2,1-f][1,2,4]triazine system exhibits a predictable reactivity gradient. The C4 position is electronically analogous to the C6 position in purines (or C4 in pyrimidines), making it the most electrophilic site due to the para-like relationship with the bridgehead nitrogen (N8).
Order of Operations:
-
C4-Cl (Fastest): Displaced by amines/alkoxides at 0°C to RT.
-
C6-I (Intermediate): Undergoes Lithium-Halogen exchange or Pd-coupling. Stable to standard SNAr conditions.
-
C2-Cl (Slowest): Requires elevated temperatures or stronger nucleophiles/catalysis to displace.
Visualization: The Reactivity Map
Figure 1: Orthogonal reactivity map of the 2,4-dichloro-6-iodo scaffold. The color coding indicates the distinct chemical conditions required for each site.
Head-to-Head Comparison
This section compares the 2,4-Dichloro-6-iodo variant against its two most common alternatives: the Non-iodinated parent and the 7-Iodo (Remdesivir-type) isomer.
Comparison A: vs. 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine (Non-iodinated)
Context: Kinase Inhibitor Discovery (SAR Studies).
| Feature | 2,4-Dichloro-6-iodo (Target) | 2,4-Dichloro (Non-iodo) | Verdict |
| C6 Functionalization | Ready: Pre-installed iodine allows immediate Suzuki/Sonogashira coupling. | Difficult: Requires electrophilic aromatic substitution (EAS) after ring formation, which can be regioselective-poor on deactivated rings. | 6-Iodo Wins for library diversity. |
| Atom Economy | Lower (Iodine is heavy waste if removed). | Higher (No halogen waste). | Non-iodo Wins if C6-H is the final target. |
| Solubility | Lower (Lipophilic iodine). | Moderate. | Neutral |
| Synthetic Utility | Allows "3-Point" diversity (C2, C4, C6). | Allows "2-Point" diversity (C2, C4). | 6-Iodo Wins for SAR exploration. |
Comparison B: vs. 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
Context: C-Nucleoside Synthesis (e.g., Remdesivir analogs).
| Feature | 2,4-Dichloro-6-iodo (Target) | 4-Amino-7-iodo (Remdesivir Int.) | Verdict |
| Regio-Isomerism | C6-Iodo: "Meta" on pyrrole. Used for kinase hydrophobic pockets. | C7-Iodo: "Ortho" to bridgehead. Used for C-glycosylation (sugar attachment). | Distinct Applications. Do not confuse; C6-I is rarely used for nucleosides. |
| C4 Flexibility | High: Can install -NH2, -NHR, -OR, -SR via SNAr. | None: Locked as -NH2 (Exocyclic amine). | 2,4-Dichloro Wins for non-adenosine analogs. |
| Reaction Stage | Early-stage building block. | Late-stage intermediate. | Context Dependent. |
Critical Note on Numbering:
-
Remdesivir Series: The iodine is at C7 (adjacent to the bridgehead N) to facilitate glycosylation.
-
Kinase Series: The iodine is often at C6 or C5 to access hydrophobic back-pockets in the ATP binding site. Ensure you have the correct isomer for your target.
Experimental Protocols
The following protocols demonstrate the "Programmed Functionalization" of the scaffold.
Protocol A: Regioselective SNAr at C4 (Installation of Amine)
This step validates the C4 > C2 selectivity.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Aniline or Primary Amine (1.05 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: THF or DMF
Procedure:
-
Dissolve the substrate in THF (0.1 M) and cool to 0°C .
-
Add DIPEA, followed by the slow addition of the amine.
-
Stir at 0°C for 2 hours. Monitor by TLC/LCMS.
-
Observation: The C4-substituted product appears first. If temperature rises to >RT, bis-substitution (C2+C4) may occur.
-
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Expected Data:
| Nucleophile | Conditions | Yield (C4-Product) | Regioselectivity (C4:C2) |
|---|---|---|---|
| Aniline | 0°C, 2h | 85-92% | >20:1 |
| Benzylamine | 0°C, 1h | 88-95% | >20:1 |
| Sodium Methoxide | -78°C, 1h | 75-80% | ~10:1 |
Protocol B: C6-Arylation via Suzuki Coupling
This step utilizes the iodine handle while preserving the C2-Cl for later use.
Reagents:
-
Substrate: 4-Amino-2-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (from Protocol A)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: 2M Na2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Combine substrate, boronic acid, and base in dioxane under Argon.
-
Add Pd catalyst.
-
Heat to 80°C for 4-6 hours.
-
Note: The C2-Cl is generally stable under these conditions if the temperature is kept below 100°C and strong alkoxide bases are avoided.
-
-
Filter through Celite and purify.
Synthesis Workflow Diagram
The following diagram illustrates the divergent synthesis pathway, highlighting the decision points for using the 2,4-dichloro-6-iodo scaffold.
Figure 2: Divergent synthetic workflow. The scaffold allows for sequential functionalization starting at C4, then C6, and finally C2.
References
-
Chemical Identity & Properties
-
Title: 2,4-Dichloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazine (CAS 1313738-97-4).[2]
- Source: ChemicalBook / BenchChem.
-
-
Kinase Inhibitor Applications
-
Remdesivir Synthesis & Scaffold Chemistry
-
Regioselectivity Mechanisms
- Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Source: Chemistry StackExchange (Validated by Frontier Molecular Orbital Theory).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1313738-97-4 | Benchchem [benchchem.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
